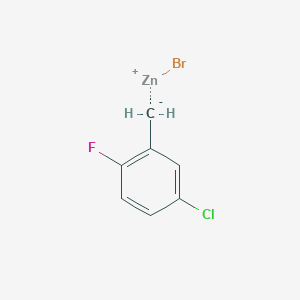

5-Chloro-2-fluorobenzylzinc bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrClFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Chloro-2-fluorobenzylzinc bromide can be synthesized through the reaction of 5-chloro-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc reagent such as zinc dust or zinc chloride, and it is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Negishi Coupling Reactions

5-Chloro-2-fluorobenzylzinc bromide can participate in Negishi coupling reactions, which involve the reaction of an organic halide with an organozinc compound in the presence of a palladium catalyst. This process forms new carbon-carbon bonds and is widely used in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

In addition to Negishi coupling, this compound can also be used in Suzuki-Miyaura reactions. These reactions involve the coupling of organozinc compounds with aryl or vinyl halides in the presence of a palladium catalyst, facilitating the formation of complex organic molecules .

Reaction with Carbonyl Compounds

Organozinc reagents like this compound can react with carbonyl compounds (aldehydes, ketones) to form alcohols. The presence of halogen substituents (chlorine and fluorine) affects the reactivity and selectivity of these reactions.

Factors Influencing Reactivity

The reactivity of this compound is influenced by several factors:

-

Solvent Choice : The choice of solvent can significantly affect the reaction rate and yield. Common solvents include THF and DMF.

-

Temperature : Reaction temperature can influence the selectivity and efficiency of the coupling reactions.

-

Electrophile Nature : The nature of the electrophile (e.g., aryl halides) affects the outcome of cross-coupling reactions.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-2-fluorobenzyl bromide | C7H5BrClF | Different halogen positioning affects reactivity |

| 2-Chloro-5-fluorobenzyl bromide | C7H5BrClF | Similar structure but distinct electronic properties |

| 4-Fluorobenzylzinc chloride | CHClFZ | Lacks chlorine at position five; used in different coupling reactions |

| 2,5-Dichloro-3-fluorophenylzinc bromide | CHBrClF | Increased chlorination enhances nucleophilicity |

Aplicaciones Científicas De Investigación

Preparation Methods

The compound can be synthesized through the reaction of 5-chloro-2-fluorobenzyl bromide with zinc metal in a suitable solvent such as tetrahydrofuran (THF). The general reaction can be represented as follows:

This method ensures a high yield of the organozinc compound, which can then be utilized in various coupling reactions.

Reactivity in Cross-Coupling Reactions

5-Chloro-2-fluorobenzylzinc bromide is particularly effective in Negishi coupling reactions, where it reacts with various electrophiles to form substituted aromatic compounds. This reactivity is attributed to the nucleophilic nature of the zinc species, which can attack electrophilic centers in organic substrates.

Medicinal Chemistry

One of the prominent applications of this compound is in the synthesis of pharmaceuticals. For instance, it has been used as an intermediate in the production of elvitegravir, an antiretroviral medication used to treat HIV. The synthesis involves coupling this organozinc reagent with other components under palladium catalysis to yield complex structures required for drug efficacy .

Fluorinated Compounds

The introduction of fluorine into organic molecules often enhances their biological activity and pharmacokinetic properties. The use of this compound allows chemists to incorporate fluorine into drug candidates effectively, leading to compounds with improved metabolic stability and bioavailability .

Synthesis of Elvitegravir

A detailed study on the synthesis of elvitegravir demonstrated that this compound could be utilized efficiently to create key intermediates. The process involved multiple steps, including protection-deprotection sequences and palladium-catalyzed cross-coupling reactions, ultimately leading to a high-purity final product .

| Step | Description |

|---|---|

| 1 | Synthesis of this compound from its bromide precursor |

| 2 | Coupling with an electrophile under palladium catalysis |

| 3 | Deprotection steps to yield elvitegravir |

Development of Fluorinated Drug Candidates

Research has shown that compounds synthesized using this compound exhibit enhanced biological activity due to the presence of fluorine atoms. For example, studies on fluorinated analogs have indicated that they possess better binding affinity towards biological targets compared to their non-fluorinated counterparts .

Mecanismo De Acción

The mechanism of action of 5-chloro-2-fluorobenzylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium or nickel catalyst. This process facilitates the formation of a new carbon-carbon bond, resulting in the desired coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction .

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-2-fluorophenylboronic acid: Another reagent used in cross-coupling reactions, particularly in Suzuki-Miyaura coupling.

2-Chloro-5-fluorobenzyl bromide: A related compound that can be used as a precursor in the synthesis of 5-chloro-2-fluorobenzylzinc bromide.

Uniqueness

This compound is unique due to its specific reactivity and compatibility with various cross-coupling reactions. Its ability to form stable carbon-zinc bonds and participate in efficient transmetalation processes makes it a valuable reagent in synthetic chemistry .

Actividad Biológica

5-Chloro-2-fluorobenzylzinc bromide is a versatile organozinc reagent that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and synthetic applications. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound (C7H5BrClFZn) is characterized by its unique halogen substitutions, which significantly influence its reactivity and biological interactions. The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and may affect its binding affinity to various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, particularly those involved in metabolic processes. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification pathways .

- Protein Interaction : It has been shown to bind to specific proteins, altering their structure and function. This binding can lead to either inhibition or activation of enzymatic activities, depending on the target .

- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, potentially affecting cellular signaling pathways and metabolic processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC50 Values | Mechanism |

|---|---|---|---|

| Study 1 | Inhibition of L1210 mouse leukemia cells | Nanomolar range | Intracellular release of active metabolites |

| Study 2 | Interaction with cytochrome P450 enzymes | Low micromolar range | Enzyme inhibition |

| Study 3 | Modulation of gene expression in cancer cells | Varies by concentration | Transcription factor interaction |

Case Study 1: Anticancer Activity

In a study evaluating various organozinc compounds, this compound exhibited significant anticancer activity against L1210 mouse leukemia cells. The compound demonstrated potent inhibition with IC50 values in the nanomolar range, indicating strong potential for further development as an anticancer agent .

Case Study 2: Enzyme Interaction

Research involving the interaction of this compound with cytochrome P450 enzymes revealed that it could inhibit enzyme activity at low micromolar concentrations. This inhibition affects drug metabolism, which could have implications for drug-drug interactions in therapeutic settings .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary studies indicate that high doses can lead to cytotoxic effects; thus, understanding dosage thresholds is essential for therapeutic applications .

Propiedades

IUPAC Name |

bromozinc(1+);4-chloro-1-fluoro-2-methanidylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUIKXHXTDTDPR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)Cl)F.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.